molecular formula C30H63NO7P+ B1209838 1-O-HEXADECYL-2-ACETYL-SN-GLYCERO-3

1-O-HEXADECYL-2-ACETYL-SN-GLYCERO-3

Cat. No.: B1209838
M. Wt: 580.8 g/mol
InChI Key: IJAODKNFSHBTDQ-SSEXGKCCSA-O
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

1-O-HEXADECYL-2-ACETYL-SN-GLYCERO-3 can be synthesized through a series of chemical reactions involving the esterification of hexadecanol with acetic anhydride, followed by phosphorylation and subsequent reaction with trimethylamine. The industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity .

Chemical Reactions Analysis

1-O-HEXADECYL-2-ACETYL-SN-GLYCERO-3 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to its alcohol form.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .

Scientific Research Applications

1-O-HEXADECYL-2-ACETYL-SN-GLYCERO-3 has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical synthesis processes.

    Biology: It is studied for its role in modulating platelet-activating factor receptor activity.

    Medicine: It has potential therapeutic applications in treating conditions related to platelet aggregation and inflammation.

    Industry: It is used in the production of specialized chemicals and pharmaceuticals

Mechanism of Action

1-O-HEXADECYL-2-ACETYL-SN-GLYCERO-3 exerts its effects by interacting with the platelet-activating factor receptor. It can induce platelet aggregation and macrophage production through both calcium-dependent and independent pathways. The compound’s molecular targets include the platelet-activating factor receptor and associated signaling pathways .

Comparison with Similar Compounds

1-O-HEXADECYL-2-ACETYL-SN-GLYCERO-3 is unique compared to other similar compounds due to its partial agonist activity at the platelet-activating factor receptor. Similar compounds include:

Properties

Molecular Formula

C30H63NO7P+

Molecular Weight

580.8 g/mol

IUPAC Name

6-[[(2R)-2-acetyloxy-3-hexadecoxypropoxy]-hydroxyphosphoryl]oxyhexyl-trimethylazanium

InChI

InChI=1S/C30H62NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-19-22-25-35-27-30(38-29(2)32)28-37-39(33,34)36-26-23-20-18-21-24-31(3,4)5/h30H,6-28H2,1-5H3/p+1/t30-/m1/s1

InChI Key

IJAODKNFSHBTDQ-SSEXGKCCSA-O

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)OCCCCCC[N+](C)(C)C)OC(=O)C

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCCCCCC[N+](C)(C)C)OC(=O)C

Synonyms

1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphono(N,N,N-trimethyl)hexanolamine
CAS 99103-16-9
hexanolamine PAF

Origin of Product

United States

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